molecular formula C8H3F5O B1406785 3,5-Difluoro-4-(trifluoromethyl)benzaldehyde CAS No. 1417569-98-2

3,5-Difluoro-4-(trifluoromethyl)benzaldehyde

Cat. No.: B1406785
CAS No.: 1417569-98-2
M. Wt: 210.1 g/mol
InChI Key: QTIOVUAQKHXLJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoro-4-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H3F5O It is a derivative of benzaldehyde, where the hydrogen atoms at the 3 and 5 positions on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at the 4 position is replaced by a trifluoromethyl group

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Action Environment

The action, efficacy, and stability of 3,5-Difluoro-4-(trifluoromethyl)benzaldehyde could be influenced by various environmental factors These may include the pH and temperature of the biological environment, the presence of other substances that could interact with the compound, and the specific characteristics of the target cells or tissues

Biochemical Analysis

Biochemical Properties

3,5-Difluoro-4-(trifluoromethyl)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to changes in the enzyme’s conformation and function .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, thereby modulating downstream signaling events. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes or receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to changes in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme modulation or anti-inflammatory properties. At higher doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. This compound can interact with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules. These interactions can result in changes in metabolic pathways and the production of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, this compound can localize to specific cellular compartments, such as the cytoplasm or nucleus, where it can exert its effects. The distribution of this compound within tissues can also influence its overall biological activity .

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of this compound within the cell can impact its interactions with other biomolecules and its overall biological activity .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3,5-Difluoro-4-(trifluoromethyl)benzoic acid.

    Reduction: 3,5-Difluoro-4-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Properties

IUPAC Name

3,5-difluoro-4-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O/c9-5-1-4(3-14)2-6(10)7(5)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIOVUAQKHXLJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(F)(F)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301255861
Record name 3,5-Difluoro-4-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301255861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417569-98-2
Record name 3,5-Difluoro-4-(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417569-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-4-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301255861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Difluoro-4-(trifluoromethyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3,5-Difluoro-4-(trifluoromethyl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
3,5-Difluoro-4-(trifluoromethyl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
3,5-Difluoro-4-(trifluoromethyl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
3,5-Difluoro-4-(trifluoromethyl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
3,5-Difluoro-4-(trifluoromethyl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.